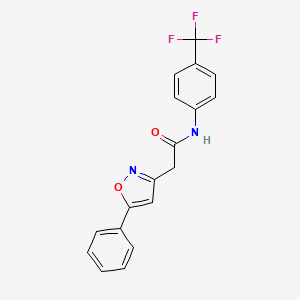

![molecular formula C21H29N B2678434 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole CAS No. 692732-97-1](/img/structure/B2678434.png)

1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electronically Intercommunicating Iron Centers in Pyrroles

Research by Hildebrandt, Schaarschmidt, and Lang (2011) on diferrocenyl-1-phenyl-1H-pyrroles showcases the electronic and structural properties of these compounds. Their study, conducted through UV−vis spectroscopy and single-crystal X-ray diffraction, highlights considerable electron delocalization and reversible one-electron transfer processes, indicating potential applications in electrochemical devices and materials science (Hildebrandt, Schaarschmidt, & Lang, 2011).

Photoluminescent Conjugated Polymers

Beyerlein and Tieke (2000) synthesized photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These polymers exhibit strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Organic Corrosion Inhibitors

Zarrouk et al. (2015) demonstrated the effectiveness of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their research highlights the potential of these compounds in protecting industrial materials, emphasizing their chemisorption mechanism and inhibition efficiency (Zarrouk et al., 2015).

Luminescent Polymers for Electronic Applications

Kai A. I. Zhang and Tieke (2008) developed polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibiting strong fluorescence and potential for use in optical devices and materials science. Their work contributes to the development of materials with tunable optical properties (Zhang & Tieke, 2008).

Redox Active Copolymer-based Biosensors

The study by Palomera et al. (2011) on redox-active copolymers of pyrrole and ferrocenecarboxylate modified pyrrole introduces a mediator-less electrochemical biosensor fabrication approach. This innovation paves the way for the development of sensitive biosensing technologies for healthcare and environmental monitoring (Palomera et al., 2011).

Propiedades

IUPAC Name |

1-[4-(4-pentylcyclohexyl)phenyl]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N/c1-2-3-4-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-5-6-17-22/h5-6,12-19H,2-4,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIPQLCXMNCUMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2678354.png)

![Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2678355.png)

![2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile](/img/structure/B2678356.png)

![3-Bromo-6-iodothieno[3,2-b]thiophene](/img/structure/B2678357.png)

![3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678361.png)

![N-(3-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678363.png)

![N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2678365.png)

![1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B2678370.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2678372.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2678373.png)